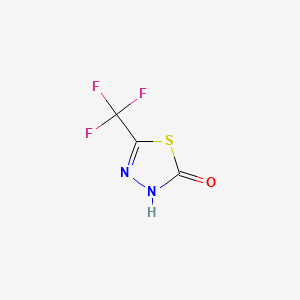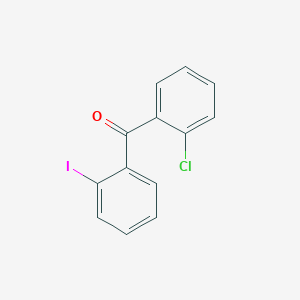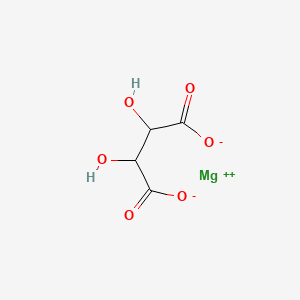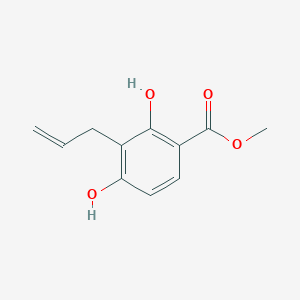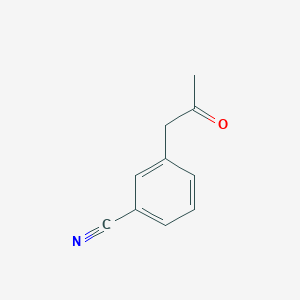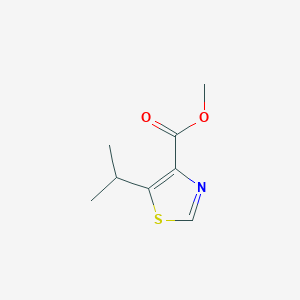
5-异丙基噻唑-4-甲酸甲酯
描述
Methyl 5-isopropylthiazole-4-carboxylate is a chemical compound that has gained attention in scientific research due to its unique properties. It is a thiazole derivative that has been synthesized through various methods and has shown potential in various applications.
科学研究应用
合成和衍生物形成
α-氨基吡咯衍生物的合成:衍生自 4-亚甲基异恶唑-3-酮的 5-氨基吡咯-3-甲酸甲酯可以使用“氰化物迈克尔加成/甲基化/还原异恶唑-吡咯转化”合成。该过程涉及还原异恶唑开环和 1,5-外-内环化,通过光解下分子内/分子间偶氮偶联和卡宾插入 CH 和 OH 键,生成含吡咯的产物 (Galenko 等人,2019 年)。
异恶唑稠合杂环的产生:3-芳基-5-甲基-异恶唑-4-甲酸甲酯的甲基溴化可能导致 3-芳基-5-溴甲基-异恶唑-4-甲酸甲酯的合成。该化合物可用作获得 3-芳基-5-甲酰基-异恶唑-4-甲酸甲酯和进一步合成异恶唑稠合杂环的前体 (Roy 等人,2004 年)。
新型合成方法:5-取代噻唑-4-甲酸甲酯的新型合成方法涉及在三乙胺存在下甲基 3-取代 3-溴-2-异氰基丙烯酸酯 (BICA) 与硫化氢反应 (Yamada 等人,1995 年)。
化学和物理研究
结构和光谱研究:已经对 5-甲基-1-苯基-1H-吡唑-4-羧酸等衍生物的结构、光谱和理论性质进行了研究。这包括核磁共振、傅里叶变换红外光谱和密度泛函理论 (DFT) 分析,提供了对这些衍生物的分子结构和性质的见解 (Viveka 等人,2016 年)。
异恶唑和恶唑-4-羧酸衍生物的合成:已经开发出一种通过异构化和催化合成异恶唑-4-羧酸衍生物的新方法。该方法允许从异恶唑合成恶唑-4-甲酸甲酯和酰胺,为创建这些衍生物提供了新途径 (Serebryannikova 等人,2019 年)。
衍生物的设计和生物学评估:已经合成了噻唑衍生物(如 4-(二溴甲基)-2-(4-氯苯基)噻唑-5-甲酸甲酯)并测试了其抗病毒活性,显示出在抗病毒药物开发中的潜力 (Mayhoub 等人,2011 年)。
其他应用
腐蚀抑制评估:已经评估了噻唑-4-甲酸盐在酸性环境中作为低碳钢腐蚀抑制剂的性能。该研究表明在腐蚀防护中的潜在工业应用 (El aoufir 等人,2020 年)。
合成和抗菌活性:已经合成并筛选了各种衍生物的抗菌活性,表明它们在开发新型抗菌剂中的潜在用途 (Paruch 等人,2021 年)。
作用机制
Target of Action
Methyl 5-isopropylthiazole-4-carboxylate is a derivative of thiazole, a heterocyclic compound . Thiazoles are known to have diverse biological activities and are found in many biologically active compounds . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives have been found to inhibit succinate dehydrogenase (sdh), an important membrane complex in the tricarboxylic acid cycle . SDH inhibitors can interfere with the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the death of the pathogen
Biochemical Pathways
Thiazole derivatives, including Methyl 5-isopropylthiazole-4-carboxylate, may affect the tricarboxylic acid cycle by inhibiting succinate dehydrogenase . This inhibition can disrupt the energy production of pathogenic bacteria, leading to their death . The downstream effects of this disruption would depend on the specific organism and the role of the tricarboxylic acid cycle within it.
Result of Action
As a potential sdh inhibitor, it could disrupt energy production in pathogenic bacteria, leading to their death
属性
IUPAC Name |
methyl 5-propan-2-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-5(2)7-6(8(10)11-3)9-4-12-7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYUJTBTBINSHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CS1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515258 | |
| Record name | Methyl 5-(propan-2-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81569-26-8 | |
| Record name | Methyl 5-(1-methylethyl)-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81569-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(propan-2-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

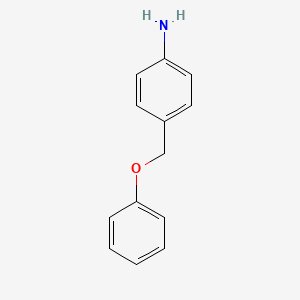
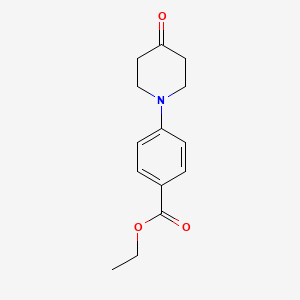
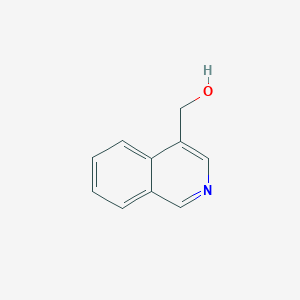
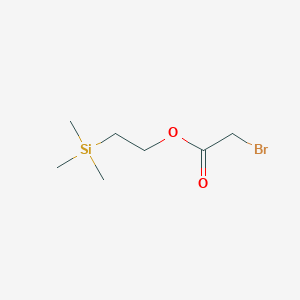
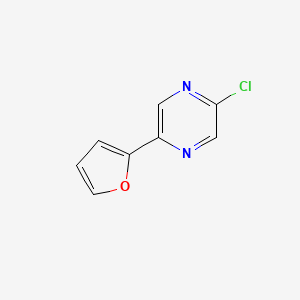
![3-[(2-Methylthio)phenyl]-1-propene](/img/structure/B1611163.png)
